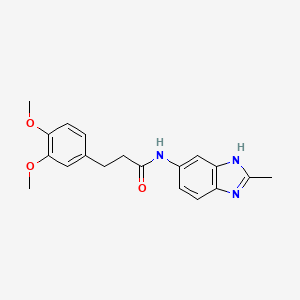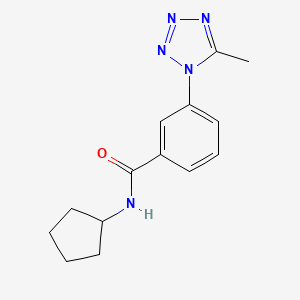
3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Propanamide Linker: The final step involves the coupling of the benzimidazole derivative with 3-(3,4-dimethoxyphenyl)propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanamide linker, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity, or modulating signaling pathways. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-N-(1H-benzimidazol-5-yl)propanamide: Lacks the methyl group on the benzimidazole ring.
3-(3,4-Dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-2-yl)propanamide: Has the methyl group on a different position of the benzimidazole ring.
3-(3,4-Dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide: Has the methyl group on another different position of the benzimidazole ring.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methyl group at the 2-position of the benzimidazole ring may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-12-20-15-7-6-14(11-16(15)21-12)22-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
OBYSROYUFMKCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10996016.png)
![4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10996019.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10996031.png)
![3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10996035.png)
![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10996038.png)
![N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B10996044.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10996048.png)
![N-[3-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996052.png)
![1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10996062.png)

![3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996074.png)
![1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10996084.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10996092.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996104.png)
